PD 144418 oxalate

Sigma-1 receptor Binding affinity Ki

Researchers requiring stringent σ1 receptor target validation face inconsistent data when using ligands with variable selectivity. PD 144418 oxalate (CAS 1794760-28-3) solves this with sub-nanomolar affinity (Ki=0.08 nM) and >17,000-fold selectivity over σ2 receptors, backed by clean off-target profiling across 45+ CNS targets. • Achieve known brain σ1 receptor occupancy with in vivo ED50 (0.22 μmol/kg) • Validate σ1 antagonism in NMDA-cGMP cerebellar slice assays • Batch-to-batch ≥98% HPLC purity ensures reproducibility Supplied as off-white solid; desiccated at -20°C; global shipping with blue ice.

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
CAS No. 1794760-28-3
Cat. No. B1193377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 144418 oxalate
CAS1794760-28-3
SynonymsPD-144418 Oxalate;  PD-144418;  PD144418;  PD 144418; 
Molecular FormulaC20H24N2O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
InChIInChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyIWSFHSVGBKPYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 144418 Oxalate: A Selective Sigma-1 Receptor Ligand


The compound 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, commonly referred to as PD 144418 oxalate (CAS 1794760-28-3), is a small-molecule sigma-1 (σ1) receptor ligand. It is chemically characterized as an oxazole derivative and is recognized for its high affinity and pronounced selectivity for the σ1 receptor subtype over the σ2 subtype [1][2]. Its functional profile, established through multiple in vitro and in vivo assays, classifies it as a σ1 receptor antagonist [1][3].

1 Sigma-1 receptor antagonism pathway studies
2 CNS research models requiring σ1-selective tool compounds
3 In vivo PK/PD and receptor occupancy modeling

Limitations of In-Class Substitution for PD 144418 Oxalate


Substituting PD 144418 oxalate with another sigma-1 receptor ligand for research purposes is fraught with risk due to the vast spectrum of receptor affinity and selectivity profiles within this class. Sigma-1 ligands exhibit highly variable potency, with reported Ki values spanning from sub-nanomolar to micromolar ranges [1]. Furthermore, significant differences exist in their selectivity over sigma-2 receptors, a critical parameter for interpreting experimental outcomes, as well as their broad off-target receptor interaction profiles [1][2]. Therefore, even compounds with a similar nominal target (σ1) cannot be considered interchangeable without introducing substantial experimental variability and confounding results. The evidence presented below quantifies the specific, differentiating characteristics of PD 144418 oxalate that directly impact scientific selection.

Sigma-1 affinity variability
Sigma-1 ligands span sub-nanomolar to micromolar Ki; affinity shifts may alter target engagement profile.
Sigma-2 selectivity divergence
Selectivity ratios can differ by orders of magnitude; direct substitution risks sigma-2 confounding.
Off-target spectrum mismatch
Broad receptor panels vary across sigma-1 ligands; results may not transfer without validation.

Quantitative Differentiation Evidence for PD 144418 Oxalate


Sub-Nanomolar Sigma-1 Binding Affinity

PD 144418 exhibits an exceptionally high affinity for the sigma-1 receptor, with a Ki value of 0.08 nM in guinea pig brain membranes [1][2]. This affinity is orders of magnitude greater than that of many other commonly used sigma-1 research tools.

σ1 affinity
Head-to-head
Ki = 0.08 nM
May support robust target engagement at low concentrations.
Binding assay in guinea pig brain membranes; cross-study comparable.
Sigma-1 receptor Binding affinity Ki

High Sigma-1 Over Sigma-2 Selectivity

PD 144418 demonstrates a remarkable 17,000-fold selectivity for the sigma-1 receptor (Ki = 0.08 nM) over the sigma-2 receptor (Ki = 1377 nM) [1]. This high level of selectivity is a defining feature.

σ1/σ2 selectivity
Head-to-head
17,000-fold vs σ2
BD-1063: 50-fold; Antagonist 2: 332-fold
Supports isolation of σ1-mediated effects; may reduce σ2 confounding.
σ2 binding in NG108-15 cells; σ1 in brain membranes.
Sigma receptor Selectivity Sigma-2

Clean Selectivity Profile Across CNS Targets

PD 144418 is characterized by a lack of significant affinity for a wide range of other receptors, ion channels, and enzymes [1][2]. It shows weak or no affinity for dopaminergic, adrenergic, muscarinic receptors [1], and serotonin and norepinephrine transporters (Ki > 100 μM) [2].

Off-target panel
Head-to-head
Ki >10 μM for >45 CNS targets
SERT, NET >100 μM; DAT 9.0 μM
May reduce off-target confounding in CNS studies.
Broad radioligand binding panel; >125,000-fold window over σ1 Ki.
Selectivity Off-target CNS receptors

In Vivo Receptor Occupancy and Behavioral Efficacy

In vivo studies in mice have quantified the relationship between PD 144418 dose, brain sigma-1 receptor occupancy, and a functional behavioral outcome. An ED50 of 0.22 μmol/kg (i.p.) was determined for σ1 receptor occupancy in the whole brain [1]. The ED50 for attenuating cocaine-induced hyperactivity, a functional readout, was 0.79 μmol/kg, which correlated with 80% receptor occupancy [1].

In vivo occupancy
Class-level
ED50 0.22 μmol/kg (brain σ1)
Behavioral ED50 0.79 μmol/kg
Supports dose-model interpretation in rodent studies.
Mouse i.p. administration; ex vivo binding and locomotor readout.
In vivo Receptor occupancy Locomotor activity

Functional Antagonism in NMDA Signaling Model

In rat cerebellar slices, PD 144418 (10 μM) effectively reversed the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA), without affecting basal cGMP levels [1]. This provides direct evidence of functional antagonism at the sigma-1 receptor in a native tissue environment.

NMDA antagonism
Class-level
Reversed NMDA-cGMP at 10 μM
No effect on basal cGMP
Supports NMDA signaling pathway studies.
Rat cerebellar slices; functional antagonism in native tissue.
Functional antagonism NMDA cGMP

Optimal Research Applications for PD 144418 Oxalate


High-Stringency Sigma-1 Antagonism Control

Given its sub-nanomolar affinity (Ki = 0.08 nM) and extreme selectivity (17,000-fold over σ2) [1][2], PD 144418 oxalate is ideally suited as a high-stringency control for sigma-1 receptor antagonism in any experimental model. Its clean off-target profile [3][4] further ensures that observed effects can be attributed with high confidence to sigma-1 receptor blockade, making it a superior choice over less selective or less potent sigma ligands for validating target engagement.

Dose-Response and PK/PD Rodent Behavioral Studies

The availability of precisely quantified in vivo pharmacodynamic data—including an ED50 for brain sigma-1 receptor occupancy (0.22 μmol/kg) and an ED50 for a functional behavioral outcome (0.79 μmol/kg) [3]—makes PD 144418 oxalate exceptionally valuable for designing rigorous dose-response and PK/PD studies in rodents. This data allows researchers to pre-select doses that achieve a known level of target occupancy, thereby reducing animal usage and improving experimental power.

Isolating Sigma-1 Effects from Other Pathways

The combination of its >17,000-fold selectivity over the sigma-2 receptor [1] and its demonstrated lack of affinity for a broad panel of over 45 CNS targets [3][4] positions PD 144418 oxalate as the premier tool for dissecting the specific contributions of the sigma-1 receptor in complex neurobiological processes. This is especially critical in research areas like psychostimulant abuse, pain, and neuropsychiatric disorders where multiple receptor systems are known to interact.

Benchmark Probe in Ex Vivo Neurochemical Assays

The functional antagonism of NMDA-induced cGMP accumulation in cerebellar slices [3] provides a validated, quantitative ex vivo assay for studying sigma-1 receptor function. PD 144418 oxalate can serve as a benchmark probe in this and similar neurochemical assays to characterize novel sigma-1 ligands or to investigate the role of sigma-1 receptors in modulating glutamatergic neurotransmission in native brain tissue.

Application
Selection Property
Validation Focus
Stringent sigma-1 antagonism control
Sigma-1 affinity and selectivity profile
Target engagement attribution
Rodent behavioral dose-response studies
In vivo receptor occupancy characterization
Dose-occupancy-response relationship review
Isolating sigma-1 from other CNS pathways
Selectivity over sigma-2 and off-target panel
Pathway-specific sigma-1 contribution analysis
Ex vivo neurochemical assay probe
Functional NMDA signaling antagonism
cGMP response modulation in native tissue

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